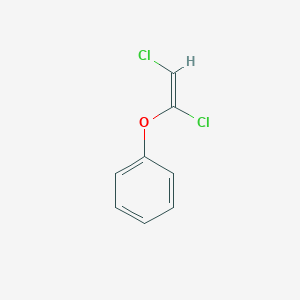

(E)-((1,2-Dichlorovinyl)oxy)benzene

Übersicht

Beschreibung

Benzene is a cyclic hydrocarbon with a chemical formula C6H6. Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . According to molecular orbital theory for benzene structure, benzene ring involves the formation of three delocalised π – orbitals spanning all six carbon atoms .

Synthesis Analysis

Benzene can be synthesized through various methods. For instance, benzene can be synthesized from acylation and bromination reactions . The order of reactions can change the products produced .Molecular Structure Analysis

The six carbon atoms in benzene form a perfectly regular hexagon. All of the carbon-carbon bonds have exactly the same lengths - somewhere between single and double bonds. There are delocalized electrons above and below the plane of the ring .Chemical Reactions Analysis

Benzene undergoes various chemical reactions. For instance, it can undergo electrophilic substitution reactions . It can also react with halogens in the presence of Lewis acids like FeCl3, FeBr3 to form aryl halides .Physical And Chemical Properties Analysis

Benzene is a colorless and flammable liquid at room temperature with a pleasant sweet smell . It has a relatively high melting point for a hydrocarbon due to its aromatic nature .Wissenschaftliche Forschungsanwendungen

- Lung Cancer Prevalence and Mortality:

Genetic Damage and Occupational Exposure:

Occupational exposure to benzene has been linked to genetic damage. Meta-analyses have shown that benzene exposure can elevate the levels of various genetic markers, including:

MicroRNAs and Benzene Exposure:

MicroRNAs (miRNAs) play crucial roles in gene regulation. Benzene exposure can impact miRNA expression. Specifically:

- The functional strand of mature miRNAs guides RNA-induced silencing complexes (RISC) to silence target mRNAs through cleavage, translational repression, or deadenylation .

Hydrogenation Reactions:

Benzene derivatives are essential in organic synthesis. Recent progress includes the total hydrogenation of benzene to cyclohexane (CHA) using rhodium nanoparticles embedded in polyvinylpyrrolidone (Rh NPs/PVP) .

Wirkmechanismus

Safety and Hazards

Eigenschaften

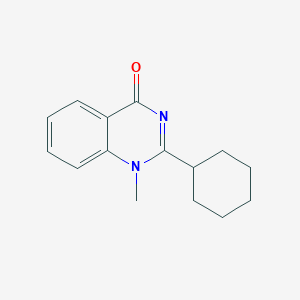

IUPAC Name |

[(E)-1,2-dichloroethenoxy]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H/b8-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFFHYPGFBZCLE-VURMDHGXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)O/C(=C\Cl)/Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-((1,2-Dichlorovinyl)oxy)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Bromoprop-1-enyl]-4-chlorobenzene](/img/structure/B3274415.png)

![ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B3274430.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridin-6-ylmethanol](/img/structure/B3274432.png)

![1H-Imidazo[4,5-c]pyridin-7-ol, 2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-](/img/structure/B3274437.png)

![(Z)-6-benzyl-2-(1-ethyl-2-oxoindolin-3-ylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B3274443.png)

![(Z)-2-(1-allyl-2-oxoindolin-3-ylidene)-6-benzyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B3274444.png)

![Bicyclo[3.1.0]hexane, 6-(bromomethyl)-(9CI)](/img/structure/B3274460.png)

![Ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3274490.png)